5-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid
Description
Properties
IUPAC Name |
4-fluoro-2-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c18-13-5-8-15(17(20)21)16(11-13)12-3-6-14(7-4-12)24(22,23)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJIIHODGPNKLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=CC(=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692346 | |
| Record name | 5-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-70-3 | |
| Record name | 5-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Biphenyl Core Formation
The biphenyl scaffold is typically constructed via Suzuki-Miyaura coupling between a boronic acid and a halogenated benzene derivative. For 5-fluoro-[1,1'-biphenyl]-2-carboxylic acid precursors, the following conditions are employed:
Post-coupling, the carboxylic acid is protected as a methyl ester to prevent side reactions during subsequent steps.
Directing-Group-Assisted Fluorination
Electrophilic fluorination at the 5-position is achieved using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under acidic conditions:
Key parameters:
Mechanochemical Sulfonylation: A Solvent-Free Approach
Recent advances highlight mechanochemistry as a sustainable alternative for sulfonylation. Adapted from protocols for analogous biphenyl sulfonamides:
Sulfonylation of 4'-Amino-5-fluoro-[1,1'-biphenyl]-2-carboxylic Acid
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Reaction setup :
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Substrate : 4'-Amino-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid (1 equiv).
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Sulfonylating agent : Pyrrolidin-1-sulfonyl chloride (1.2 equiv).
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Base : K₂CO₃ (1.5 equiv).
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Equipment : Planetary ball mill (stainless steel jar, ϕ = 1.5 cm ball).
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Frequency : 30 Hz, 5–10 min.
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Workup :
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Solubilize crude product in CH₂Cl₂.
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Wash with 2 N NaOH (3×) and saturated NaCl.
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Dry over Na₂SO₄, concentrate under reduced pressure.
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| Parameter | Solution-Phase | Mechanochemical |
|---|---|---|
| Reaction time | 4 h | 5–10 min |
| Solvent volume | 15 mL | 0.1 μL/mg |
| Yield | 70% | 86% |
| Purity | 85% | 98% |
Mechanochemical methods reduce side-product formation and eliminate solvent waste.
Carboxylic Acid Deprotection and Final Purification
The methyl ester is hydrolyzed under basic conditions:
Conditions :
Purification via recrystallization (ethanol/water) affords the final compound in >99% purity.
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Method | Total yield | Time (h) | Purity (%) |
|---|---|---|---|
| Traditional solution | 42% | 24 | 85 |
| Mechanochemical | 68% | 1.5 | 98 |
Environmental Impact
Mechanochemistry reduces solvent consumption by 99.8% and energy input by 40%, aligning with green chemistry principles.
Challenges and Optimization Strategies
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Regioselectivity in fluorination : Competing para/meta fluorination is mitigated using bulky directing groups.
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Sulfonyl chloride stability : Pyrrolidin-1-sulfonyl chloride must be freshly prepared to avoid hydrolysis.
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Carboxylic acid protection : Methyl esters are preferred over tert-butyl esters for ease of deprotection.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H16FNO4S
- Molecular Weight : 349.37 g/mol
- Key Functional Groups :
- Fluorine atom
- Pyrrolidinylsulfonyl group
- Biphenyl structure
- Carboxylic acid group
Chemistry
5-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid serves as a valuable building block for synthesizing more complex molecules. Its biphenyl core can be utilized in various chemical reactions, including:
- Suzuki Coupling Reactions : Essential for forming biphenyl derivatives.
- Electrophilic Fluorination : Introducing fluorine atoms to enhance reactivity.
This compound's unique substitution pattern allows for the development of novel materials and chemical entities with specific properties.
Biology
In biological research, this compound has been investigated for its potential as a biochemical probe . It can interact with enzymes involved in metabolic pathways, such as kinases or proteases. The following applications are noteworthy:
- Enzyme Inhibition Studies : Used to study enzyme interactions and mechanisms.
- Cell Proliferation Assays : Demonstrated efficacy in inhibiting cancer cell lines, indicating potential antitumor activity.
Medicine
The therapeutic potential of this compound is being explored in drug development:
- Anti-inflammatory Agents : Investigated for properties that may reduce inflammation.
- Anticancer Agents : Shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 15.2 | Induction of apoptosis |
| HEP2 | 12.5 | G2/M phase cell cycle arrest |
Industry
In industrial applications, this compound is utilized in the development of advanced materials and specialty chemicals. Its unique structural features enable it to serve as a precursor in synthesizing various chemical products.
Case Studies
Recent studies have documented the biological activity of this compound:
Case Study 1: Antitumor Activity
Research demonstrated that derivatives of biphenylcarboxylic acids exhibit significant antitumor properties. In vitro studies indicated that the compound effectively inhibits the growth of colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cells.
Case Study 2: Enzyme Interaction
Investigations into the interaction between this compound and specific enzymes revealed insights into its mechanism of action, showcasing its potential as a lead compound for drug design targeting metabolic pathways.
Mechanism of Action
The mechanism of action of 5-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in metabolic pathways, such as kinases or proteases.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Biphenyl Carboxylic Acid Derivatives
Table 1: Key Structural Features and Properties
Key Observations:
Substituent Diversity: The pyrrolidin-1-ylsulfonyl group in the target compound introduces a polar, hydrogen-bond-accepting sulfonamide, contrasting with the lipophilic trifluoromethyl group in BAY-9835 intermediates .
Bioactivity Implications :
- Compounds like ARC38 and ARC77 (tetrazole-containing analogs) exhibit angiotensin II receptor antagonism due to their carboxylic acid and heterocyclic moieties . The target compound’s sulfonamide may mimic this activity but requires experimental validation.
- The trifluoromethyl group in enhances metabolic stability and lipophilicity, whereas the pyrrolidinylsulfonyl group may improve aqueous solubility .
Biological Activity
5-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, biological activities, and relevant research findings.
Chemical Structure and Synthesis
The compound features a biphenyl core with a fluorine atom, a pyrrolidinylsulfonyl group, and a carboxylic acid functional group. The synthesis typically involves several key steps:
- Formation of the Biphenyl Core : Achieved through Suzuki coupling reactions.
- Introduction of the Fluorine Atom : Often accomplished via electrophilic fluorination.
- Attachment of the Pyrrolidinylsulfonyl Group : Generally performed through nucleophilic substitution reactions with sulfonyl chlorides.
These synthetic methods contribute to the unique properties of the compound, enhancing its reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly kinases and proteases.
- Modulation of Signaling Pathways : It has been shown to influence pathways related to inflammation, cell proliferation, and apoptosis.
These interactions suggest potential applications in treating inflammatory diseases and cancer .
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound. For instance:
- In Vitro Studies : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through targeted enzyme inhibition .
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects by modulating nitric oxide production and cytokine release in response to inflammatory stimuli. This activity positions it as a candidate for developing new anti-inflammatory therapies .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Cancer Cell Lines : In a study assessing its effects on HCT-116 cells, the compound significantly reduced cell viability by over 70% compared to untreated controls (p < 0.001). This reduction was linked to apoptosis induction mechanisms.
| Cell Line | Viability Reduction (%) | p-value |
|---|---|---|
| HCT-116 | 70 | < 0.001 |
| HEP2 | 65 | < 0.005 |
This data underscores its potential as an anticancer agent.
Q & A
Basic: What are the optimal synthetic routes for 5-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with Suzuki-Miyaura coupling to assemble the biphenyl core, followed by sulfonylation of the pyrrolidine moiety. Key steps include:
- Suzuki Coupling: Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in a DMF/H₂O mixture (80°C, 12 hours) to couple fluorophenyl boronic acid with a brominated carboxylic acid precursor .
- Sulfonylation: React the pyrrolidine intermediate with sulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to avoid side reactions .
Critical Parameters: - Temperature control during sulfonylation prevents decomposition of the sulfonyl chloride.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how can contradictory data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies fluorine coupling patterns (e.g., ⁴J coupling in the biphenyl system) and sulfonamide proton shifts (δ 2.8–3.2 ppm for pyrrolidine protons) .
- X-ray Crystallography: Resolves biphenyl dihedral angles and confirms sulfonamide geometry (e.g., S–N bond length ~1.63 Å) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 404.08) .
Data Reconciliation: Discrepancies between NMR (solution state) and X-ray (solid state) often arise from conformational flexibility. Use DFT calculations (e.g., B3LYP/6-31G*) to model solution-phase conformers .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with substituted biphenyls (e.g., 4′-methyl or 4′-chloro) to assess hydrophobic interactions .
- Sulfonamide Variants: Replace pyrrolidine with piperidine or morpholine to probe steric/electronic effects on target binding .
- Biological Assays: Test analogs in enzyme inhibition assays (e.g., COX-2 or kinase targets) with IC₅₀ determination via nonlinear regression analysis. Use ANOVA to compare potency (α = 0.05) .
Advanced: What strategies mitigate solubility challenges in biological assays for this compound?
Methodological Answer:
- Co-solvent Systems: Use DMSO/PBS (≤1% DMSO) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Pro-drug Approach: Synthesize methyl ester or amide derivatives to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
- pH Adjustment: Prepare sodium salts of the carboxylic acid group (pH 7.4 buffer) for improved solubility in cell culture media .
Advanced: How does the electronic nature of the sulfonyl group influence reactivity and target interactions?
Methodological Answer:
- Electron-Withdrawing Effects: The sulfonyl group reduces electron density on the biphenyl system, altering π-π stacking with aromatic residues in protein targets (e.g., observed in docking studies with COX-2) .
- Hydrogen Bonding: Sulfonamide oxygen atoms act as H-bond acceptors, critical for binding to serine/threonine kinases (e.g., interaction with Thr183 in MAPK14) .
- Experimental Validation: Compare inhibition constants (Kᵢ) of sulfonamide vs. sulfone analogs using surface plasmon resonance (SPR) .
Advanced: What computational methods are effective for predicting binding interactions with target proteins?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with flexible ligand/rigid receptor settings to model binding poses. Validate with MD simulations (NAMD, 100 ns) to assess stability .
- Free Energy Calculations: Apply MM-PBSA to estimate ΔG_bind for key residues (e.g., ΔG = −32.5 kcal/mol for interaction with His90 in HDAC8) .
- Machine Learning: Train Random Forest models on kinase inhibition data to predict activity against novel targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
